2,4-Dihydroxy-5-pyrimidinylsulfamic acid

Vue d'ensemble

Description

2,4-Dihydroxy-5-pyrimidinylsulfamic acid (DHPSA) is a synthetic compound that has been used in a variety of scientific applications. It is a small molecule that is composed of sulfur, oxygen, and nitrogen atoms, and is synthesized in a laboratory setting. DHPSA has been used in a variety of biochemical and physiological experiments and has been found to be both versatile and effective.

Applications De Recherche Scientifique

Herbicide Design and Mechanism

The research on pyrimidinylthiobenzoates, a related class of compounds, provides insights into the design of herbicides targeting acetohydroxyacid synthase (AHAS), a crucial enzyme in branched-chain amino acid biosynthesis in plants. A study by He et al. (2007) integrated molecular docking, comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), and density functional theory (DFT) calculations to identify the bioactive conformation of these compounds, highlighting the similarities in binding sites between pyrimidinylthiobenzoates and sulfonylureas. This research opens up possibilities for designing new herbicides with enhanced efficacy by understanding the molecular interactions at play (He et al., 2007).

Fluorescence Studies and Protein Interactions

Another significant application is in the synthesis of novel p-hydroxycinnamic acid amides studied by Meng et al. (2012), which investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research not only expands our understanding of protein-ligand interactions but also contributes to the development of novel fluorescent probes for biological studies (Meng et al., 2012).

Antitumor Agents and Enzyme Inhibitors

The development of classical and nonclassical antifolates as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents showcases the application of pyrimidine derivatives in medicinal chemistry. Gangjee et al. (2007) synthesized a series of compounds demonstrating potent inhibition against human DHFR and various tumor cells, indicating the therapeutic potential of pyrimidine derivatives in cancer treatment (Gangjee et al., 2007).

Antiviral Research

Zhu et al. (2019) introduced pyrimidine bases to P2 ligands in HIV-1 protease inhibitors, enhancing the formation of hydrogen bonding interactions and showing notable enzyme inhibitory and antiviral activity. This research highlights the versatility of pyrimidine derivatives in developing potent antiviral agents, especially against drug-resistant HIV-1 variants (Zhu et al., 2019).

Mécanisme D'action

Target of Action

It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Based on the known properties of pyrimidines, it can be inferred that the compound likely interacts with its targets by inhibiting their expression and activities, thereby exerting its anti-inflammatory effects .

Biochemical Pathways

Given the anti-inflammatory effects of pyrimidines, it is likely that the compound affects pathways related to inflammation and immune response .

Pharmacokinetics

It is known that the compound is a potential urinary metabolite biomarker for diagnosing bipolar disorder , suggesting that it is excreted in urine and thus likely has some degree of bioavailability.

Result of Action

Based on the known anti-inflammatory effects of pyrimidines, it can be inferred that the compound likely reduces inflammation at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

2,4-Dihydroxy-5-pyrimidinylsulfamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can influence the enzyme’s activity, potentially affecting nerve signal transmission. Additionally, the compound’s sulfamic acid group allows it to form stable complexes with metal ions, which can be crucial in catalytic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to changes in nerve cell signaling, impacting overall cellular communication . Furthermore, the compound’s ability to form complexes with metal ions can affect cellular metabolism by altering the availability of essential cofactors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission due to acetylcholinesterase inhibition . At higher doses, toxic or adverse effects may occur, including potential neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant harm.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with acetylcholinesterase may occur in the synaptic cleft, where the enzyme is localized . This localization can enhance the compound’s ability to modulate neurotransmission and other cellular processes.

Propriétés

IUPAC Name |

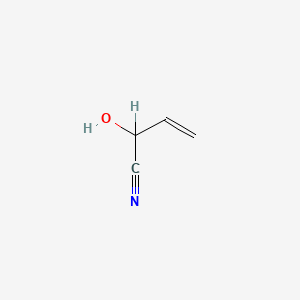

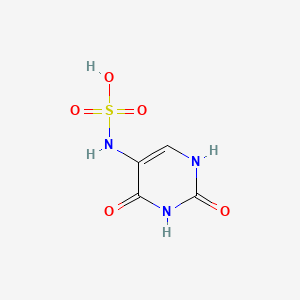

(2,4-dioxo-1H-pyrimidin-5-yl)sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O5S/c8-3-2(7-13(10,11)12)1-5-4(9)6-3/h1,7H,(H,10,11,12)(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRMMIWUJLCXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202725 | |

| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-16-5 | |

| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1614452.png)